2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine
Description
Properties
IUPAC Name |
cyclopentyl-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-6-7-15(17-10-12)20-14-8-9-18(11-14)16(19)13-4-2-3-5-13/h6-7,10,13-14H,2-5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHJILAIRQTDCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine typically involves multiple steps. One common approach is the formation of the pyrrolidine ring followed by its functionalization and subsequent coupling with the pyridine moiety. The reaction conditions often include the use of specific catalysts and reagents to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Pharmacological and Physicochemical Properties
- Lipophilicity (logP): The target compound’s cyclopentanecarbonyl group likely increases logP (~2.5–3.0) compared to Compound 18b (logP ~3.2 due to difluorophenoxy) and 2-amino derivatives (logP ~2.0–2.8) .
- Bioactivity :
- Compound 18b inhibits DHODH (IC₅₀ ~50 nM), leveraging its pyrazole-pyridine core for enzyme binding .
- Chlorophenyl-pyridine analogs exhibit antimicrobial activity (MIC ~1–8 µg/mL against S. aureus) due to halogen-enhanced membrane penetration .
- The target compound’s pyrrolidine-cyclopentane moiety may confer selectivity for kinase targets, though specific data are unavailable.
Biological Activity
Chemical Structure and Properties
The chemical structure of 2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine can be represented as follows:
- Molecular Formula : C_{14}H_{19}N_{3}O
- IUPAC Name : 2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine
- SMILES Notation : CC1=CN(C(=C1)OC(=O)N2CCCCC2)C
This compound features a pyridine ring substituted with a methoxy group and a pyrrolidine moiety linked through an ether bond.
Research indicates that 2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine exhibits several mechanisms of action, primarily through modulation of neurotransmitter systems and potential anti-inflammatory pathways.
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence the dopaminergic and serotonergic systems, which are crucial for mood regulation and cognitive functions.
- Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- In vitro Studies : Laboratory tests have shown that 2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine can inhibit certain enzymes involved in inflammatory processes, suggesting its potential as an anti-inflammatory agent.
- In vivo Studies : Animal models have demonstrated that administration of this compound leads to reduced inflammation markers and improved behavioral outcomes in models of anxiety and depression.
Case Studies
A notable case study highlighted the use of this compound in a preclinical trial focused on its effects on anxiety-related behaviors. The results indicated significant reductions in anxiety-like behaviors in rodents treated with varying doses of the compound compared to controls.
Research Findings Summary
| Study Type | Findings |
|---|---|
| In vitro | Inhibition of inflammatory cytokines; modulation of neurotransmitter levels. |
| In vivo | Reduction in anxiety-like behaviors; improved cognitive performance. |
| Case Study | Significant behavioral improvements in preclinical anxiety models. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
